(5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, a class of heterocyclic systems known for their diverse pharmacological activities. The molecule features a fused thiazolo-triazol-one core with two bromine atoms at distinct positions: a 3-bromo substituent on the benzylidene moiety and a 2-bromo group on the phenyl ring.
Properties
Molecular Formula |
C17H9Br2N3OS |
|---|---|
Molecular Weight |
463.1 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[(3-bromophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9Br2N3OS/c18-11-5-3-4-10(8-11)9-14-16(23)22-17(24-14)20-15(21-22)12-6-1-2-7-13(12)19/h1-9H/b14-9- |
InChI Key |
CKBUJHMZODTJCF-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-bromobenzaldehyde with 2-(2-bromophenyl)thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the final thiazolotriazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
(5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atoms to hydrogen.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.
Scientific Research Applications
(5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of the target compound with its analogs:
*Calculated based on molecular formulas.
Key Observations :
- Bromine Substitution : The target compound’s dual bromine substituents likely confer greater metabolic stability and membrane permeability compared to methoxy or furan-containing analogs .
- Polarity : Analogs with alkoxy groups (e.g., 4-ethoxy-3-methoxy in ) exhibit improved aqueous solubility, whereas the target compound’s bromines prioritize lipophilicity .
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